molecular formula C14H17ClN2 B15046151 4-(Piperidin-4-yl)quinoline hydrochloride

4-(Piperidin-4-yl)quinoline hydrochloride

Cat. No.: B15046151
M. Wt: 248.75 g/mol
InChI Key: MKHLILMCRQEBID-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yl)quinoline hydrochloride is a chemical compound that features a quinoline ring substituted with a piperidine moiety at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug discovery .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-yl)quinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Piperidin-4-yl)quinoline hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yl)quinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine moiety enhances the compound’s ability to bind to these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Piperidin-4-yl)quinoline hydrochloride is unique due to its specific combination of a quinoline ring and a piperidine moiety. This structural arrangement imparts distinct pharmacological properties, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C14H17ClN2

Molecular Weight

248.75 g/mol

IUPAC Name

4-piperidin-4-ylquinoline;hydrochloride

InChI

InChI=1S/C14H16N2.ClH/c1-2-4-14-13(3-1)12(7-10-16-14)11-5-8-15-9-6-11;/h1-4,7,10-11,15H,5-6,8-9H2;1H

InChI Key

MKHLILMCRQEBID-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC=NC3=CC=CC=C23.Cl

Origin of Product

United States

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